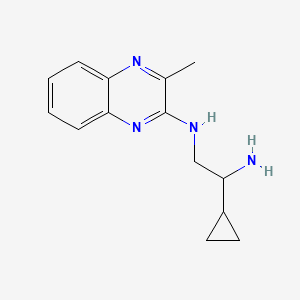![molecular formula C12H12N2O5S2 B7577306 2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7577306.png)
2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid, commonly known as TTA, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields, ranging from medicine to agriculture. TTA is a sulfonamide-based compound that has been found to exhibit potent biological activity, making it an attractive molecule for research and development.
Mécanisme D'action
The mechanism of action of TTA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. TTA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. TTA has also been shown to inhibit the activity of the protein histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
TTA has been found to exhibit a range of biochemical and physiological effects, depending on the context in which it is used. In animal studies, TTA has been shown to reduce inflammation and tumor growth, suggesting that it may have potential therapeutic applications. In plant studies, TTA has been shown to enhance root growth and increase crop yield, suggesting that it may have potential applications in sustainable agriculture.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TTA is its potent biological activity, which makes it a useful tool for studying various cellular processes. Another advantage is its relative ease of synthesis, which makes it readily available for research purposes. However, one limitation of TTA is its potential toxicity, which may limit its use in certain experimental contexts. Additionally, TTA may have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on TTA. One direction is the development of new drugs based on the structure of TTA, which may have improved therapeutic properties. Another direction is the investigation of the molecular mechanisms underlying the biological activity of TTA, which may provide insights into new targets for drug development. Additionally, further research is needed to fully understand the potential applications of TTA in agriculture and biotechnology.
Méthodes De Synthèse
TTA can be synthesized using a variety of methods, including the reaction of 4-(1,3-thiazol-4-ylmethylsulfamoyl)phenol with chloroacetic acid in the presence of a base. Another method involves the reaction of 4-(1,3-thiazol-4-ylmethylsulfamoyl)phenol with chloroacetyl chloride in the presence of a base. Both methods result in the formation of TTA, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
TTA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, TTA has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, TTA has been shown to enhance plant growth and increase crop yield, making it a potential tool for sustainable agriculture. In biotechnology, TTA has been used as a tool for gene expression regulation and as a chemical inducer of dimerization.
Propriétés
IUPAC Name |
2-[4-(1,3-thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S2/c15-12(16)6-19-10-1-3-11(4-2-10)21(17,18)14-5-9-7-20-8-13-9/h1-4,7-8,14H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIONCDQNZMQNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)S(=O)(=O)NCC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-Thiazol-4-ylmethylsulfamoyl)phenoxy]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-methylcyclopentyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577230.png)
![[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B7577233.png)
![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)

![3-[2-(2-Ethylbutanoylamino)ethyl]benzoic acid](/img/structure/B7577255.png)


![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)
![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)


![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)

![2-[2-(1,3-Thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7577308.png)